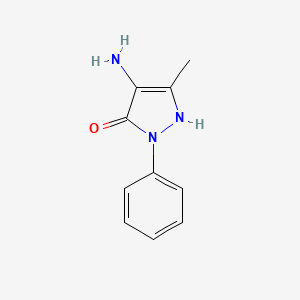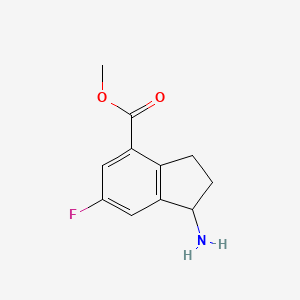![molecular formula C12H15NO3 B13344690 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone is an organic compound characterized by the presence of an amino group and a benzo[d][1,3]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone typically involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-carbaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-4H-benzo[b]pyrans: Compounds with a similar benzo[d][1,3]dioxin core but different functional groups.
Uniqueness
2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-12(2)15-7-8-4-3-5-9(10(14)6-13)11(8)16-12/h3-5H,6-7,13H2,1-2H3 |
InChIキー |
KIPHKEULLRGMLB-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC2=C(O1)C(=CC=C2)C(=O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


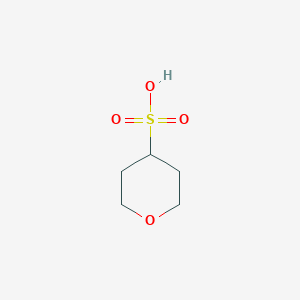
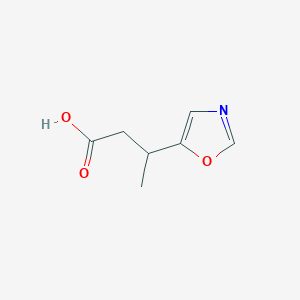

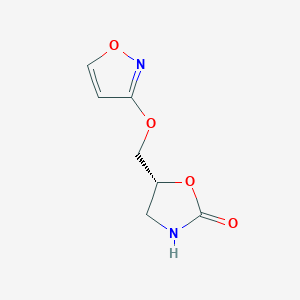

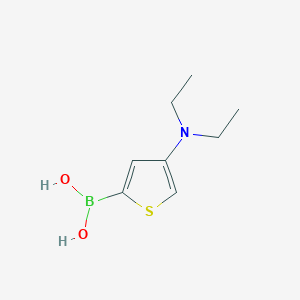
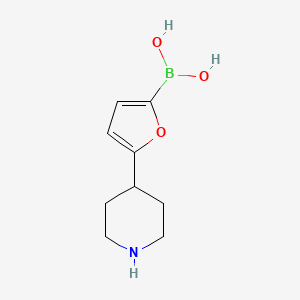
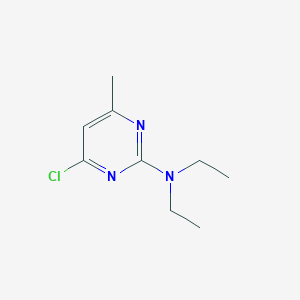
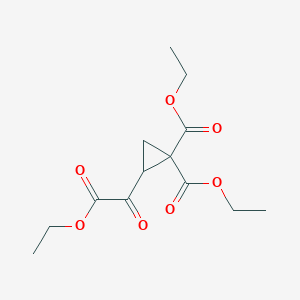
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
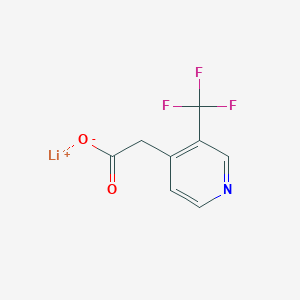
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
